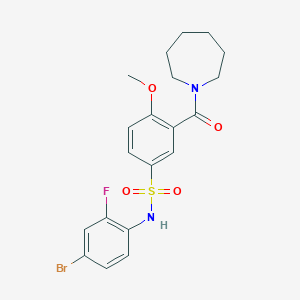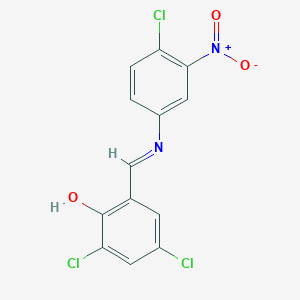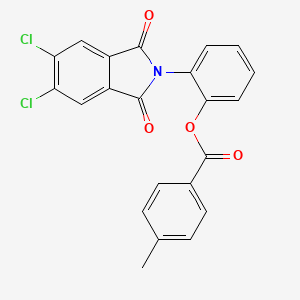![molecular formula C28H24N2O9 B12468943 2-Oxo-2-phenylethyl 4-({5-[2-(4-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12468943.png)
2-Oxo-2-phenylethyl 4-({5-[2-(4-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-2-PHENYLETHYL 4-{5-[2-(4-NITROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 4-{5-[2-(4-NITROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE involves several steps, starting with the preparation of the core structure and subsequent functionalization. The general synthetic route includes:
Preparation of the core structure: This involves the reaction of 2-oxo-2-phenylethyl bromide with 4-nitrophenyl acetic acid under basic conditions to form the intermediate compound.
Functionalization: The intermediate is then reacted with 4-aminobenzoic acid and 5-oxo-5-pentanoic acid in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 4-{5-[2-(4-NITROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester and amide groups can undergo nucleophilic substitution reactions with nucleophiles like amines and alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Amines, alcohols, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
Major Products
Reduction of nitro group: 2-amino-2-phenylethyl 4-{5-[2-(4-aminophenyl)-2-oxoethoxy]-5-oxopentanamido}benzoate.
Reduction of carbonyl groups: 2-hydroxy-2-phenylethyl 4-{5-[2-(4-nitrophenyl)-2-hydroxyethoxy]-5-hydroxypentanamido}benzoate.
Scientific Research Applications
2-OXO-2-PHENYLETHYL 4-{5-[2-(4-NITROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a drug candidate due to its unique structure and functional groups.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 4-{5-[2-(4-NITROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes and proteins, potentially inhibiting their activity. The ester and amide groups can also participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-OXO-2-PHENYLETHYL 2-(2-BROMO-4-NITROPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE
- 2-OXO-2-PHENYLETHYL 4-(2-NITROPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE
Uniqueness
2-OXO-2-PHENYLETHYL 4-{5-[2-(4-NITROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C28H24N2O9 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
phenacyl 4-[[5-[2-(4-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate |
InChI |
InChI=1S/C28H24N2O9/c31-24(20-11-15-23(16-12-20)30(36)37)17-38-27(34)8-4-7-26(33)29-22-13-9-21(10-14-22)28(35)39-18-25(32)19-5-2-1-3-6-19/h1-3,5-6,9-16H,4,7-8,17-18H2,(H,29,33) |
InChI Key |
PIFQSKXJINKSPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Benzo[d]thiazol-2-yl)-2-(2-((2-(pyridin-3-yl)ethyl)amino)pyrimidin-4-yl)acetonitrile bis(2,2,2-trifluoroacetate)](/img/structure/B12468875.png)
![2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12468880.png)
![{Methyl[(trityloxy)methyl]phosphoryl}methanol](/img/structure/B12468888.png)
![(2Z)-2-[2-(2-methylphenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B12468895.png)

![6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol](/img/structure/B12468917.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12468939.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468945.png)
![N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12468948.png)
